molecular formula C7H9BrN2O4 B1618160 1-(2-Hydroxyethoxy)methyl-5-bromouracil CAS No. 78097-11-7

1-(2-Hydroxyethoxy)methyl-5-bromouracil

Cat. No.: B1618160
CAS No.: 78097-11-7
M. Wt: 265.06 g/mol
InChI Key: LXUJYJGKHLVRJG-UHFFFAOYSA-N
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Description

Evolution of Acyclic Nucleoside Analogs in Medicinal Chemistry

Naturally occurring nucleosides are fundamental building blocks for DNA and RNA synthesis and are involved in numerous critical biological processes. nih.gov This central role makes them a unique starting point for drug design. nih.gov Medicinal chemists have long pursued the synthesis of nucleoside analogs—structurally modified versions of natural nucleosides—to develop antiviral and anticancer therapeutics. researchgate.netnih.gov

A pivotal development in this field was the creation of acyclic nucleoside analogs. In these compounds, the cyclic sugar moiety (a furanose ring) of a natural nucleoside is replaced by a flexible, open-chain (acyclic) side chain. This structural modification was a significant breakthrough, leading to a new class of drugs. nih.gov The initial success of this strategy was exemplified by the discovery of Acyclovir (B1169), an acyclic guanosine (B1672433) mimic with potent activity against herpes viruses. nih.govacs.org Acyclovir and similar compounds function by being selectively phosphorylated by viral enzymes and then acting as "chain terminators" during DNA replication, a process that halts the proliferation of the virus. nih.govresearchgate.net

The success of Acyclovir spurred further research into other acyclic analogs, such as Ganciclovir, which also mimics guanosine but with a slightly different acyclic chain. nih.gov The principle established by these early successes—that replacing the sugar ring with an acyclic substituent could yield potent and selective therapeutic agents—has become a foundational concept in the development of antiviral drugs. researchgate.netresearchgate.net

Positioning of 1-(2-Hydroxyethoxy)methyl-5-bromouracil within Pyrimidine (B1678525) Analog Studies

The compound this compound belongs to a specific class of pyrimidine acyclic nucleosides. Its development is a logical extension of the research that proved successful for acyclic purine (B94841) analogs like Acyclovir. nih.gov The central hypothesis was that attaching the same acyclic side chain—the (2-hydroxyethoxy)methyl group—to a pyrimidine base like uracil (B121893) could yield compounds with similar antiviral properties. nih.govacs.org

In 1981, a systematic study was conducted to synthesize and evaluate a series of 1-[(2-hydroxyethoxy)methyl]pyrimidines as potential antiviral agents. nih.govacs.org This research included the synthesis of this compound, which was created through the bromination of its parent compound, 1-[(2-hydroxyethoxy)methyl]uracil. nih.gov

The synthesized pyrimidine acyclic nucleosides, including the 5-bromo derivative, were tested for activity against herpes simplex virus type 1 (HSV-1) and a variety of other DNA and RNA viruses. nih.gov The results of this screening were definitive: these compounds showed little to no antiviral activity. nih.gov This lack of activity was attributed to their inability to act as substrates for the herpes simplex virus-induced thymidine (B127349) kinase, a critical enzyme for the activation of many antiherpetic nucleoside analogs. nih.gov

Below is a table summarizing the reported antiviral activity for this compound and related compounds from the 1981 study.

CompoundSubstitution at C-5Antiviral Activity against HSV-1
1-[(2-Hydroxyethoxy)methyl]uracil-HInactive
This compound -Br Inactive
1-[(2-Hydroxyethoxy)methyl]-5-iodouracil-IInactive
1-[(2-Hydroxyethoxy)methyl]-5-fluorouracil-FInactive
1-[(2-Hydroxyethoxy)methyl]-5-methyluracil (Thymine analog)-CH3Inactive
1-[(2-Hydroxyethoxy)methyl]-5-(trifluoromethyl)uracil-CF3Inactive

This research positioned this compound as an example of a rational drug design approach that, in this specific case, did not yield a biologically active compound, thereby providing valuable structure-activity relationship (SAR) data for the field of pyrimidine analog studies. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78097-11-7

Molecular Formula

C7H9BrN2O4

Molecular Weight

265.06 g/mol

IUPAC Name

5-bromo-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H9BrN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13)

InChI Key

LXUJYJGKHLVRJG-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1COCCO)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1COCCO)Br

Other CAS No.

78097-11-7

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 1 2 Hydroxyethoxy Methyl 5 Bromouracil

Established Synthetic Pathways for 1-(2-Hydroxyethoxy)methyl-5-bromouracil

The construction of this compound is primarily achieved through methods common in nucleoside chemistry, involving the formation of the N-glycosidic bond equivalent between the pyrimidine (B1678525) base and the acyclic side chain.

Synthesis through Acetylation and Subsequent Substitution Reactions

A prevalent and effective strategy for the synthesis of this compound involves a multi-step process that begins with the protection of the hydroxyl group on the acyclic side chain, typically as an acetate (B1210297) ester. This is followed by the coupling of the protected side chain to the uracil (B121893) base and subsequent deprotection.

A key intermediate in this pathway is 2-(acetoxymethoxy)ethyl acetate. The synthesis commences with the condensation of a silylated 5-bromouracil (B15302) precursor, such as 5-bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine, with an appropriate acyclic side chain synthon. For instance, the reaction can be carried out with 2-(acetoxymethoxy)ethyl acetate in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄). This reaction typically affords the N1-alkylated product, 1-[(2-acetoxyethoxy)methyl]-5-bromouracil. The final step involves the removal of the acetyl protecting group, which can be accomplished under mild basic conditions, for example, using sodium methoxide (B1231860) in methanol, to yield the target compound, this compound. A similar methodology has been successfully employed for the synthesis of the 5-fluoro and 5-iodo analogs of this compound. nih.gov

Alkylation of 5-Bromouracil Precursors

Direct alkylation of 5-bromouracil or its derivatives is another key synthetic approach. To achieve regioselective alkylation at the N1 position, the pyrimidine ring is often activated through silylation. 5-Bromouracil can be treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to form 5-bromo-2,4-bis(trimethylsilyloxy)pyrimidine. This silylated intermediate is then reacted with a suitable electrophile carrying the acyclic side chain.

A relevant electrophile for this synthesis is a haloether derivative like 2-(chloromethoxy)ethyl acetate or the corresponding bromide. The reaction of the silylated 5-bromouracil with this electrophile, often in an inert solvent, leads to the formation of the N1-substituted product. Subsequent deprotection of the hydroxyl group, as described in the previous section, yields this compound. Microwave-assisted N-alkylation of 5-bromouracil with agents like ethyl bromoacetate (B1195939) has also been explored to optimize reaction times and yields. researchgate.net

Condensation Reactions in Acyclic Pyrimidine Nucleoside Synthesis

Condensation reactions are a cornerstone in the synthesis of nucleoside analogs. In the context of this compound, this can involve the reaction of a suitably modified pyrimidine with a derivative of the acyclic side chain. For instance, a method analogous to the synthesis of 6-benzyluracil analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine could be adapted. nih.gov This would involve the condensation of 5-bromouracil with an acetal, such as one derived from ethylene (B1197577) glycol and formaldehyde, in the presence of a catalyst like trimethylsilyl (B98337) triflate (TMS triflate). nih.gov

Another potential condensation strategy involves the use of 1,3-dioxolane (B20135) as a precursor for the (2-hydroxyethoxy)methyl group. While not explicitly detailed for 5-bromouracil, the general principle of using cyclic acetals and ketals in the synthesis of modified nucleosides is established. google.comnih.gov

Design and Chemical Synthesis of Analogs and Derivatives of this compound

To investigate the structure-activity relationship and to develop compounds with improved properties, the synthesis of analogs and derivatives of this compound is a critical area of research. These modifications can be introduced at either the heterocyclic uracil base or the acyclic side chain.

Modifications on the Uracil Heterocyclic Base (e.g., 5- and 6-Substitutions)

The uracil moiety offers several positions for chemical modification, with the C5 and C6 positions being of particular interest for altering the electronic and steric properties of the molecule.

5-Substitutions: The bromo substituent at the C5 position can be replaced with other halogens or functional groups. For example, the synthesis of the 5-fluoro and 5-iodo analogs has been reported using similar synthetic strategies as for the 5-bromo derivative. nih.gov The synthesis of 5-fluorouracil (B62378) itself can be achieved through various methods, including direct fluorination of uracil. google.comchemicalbook.com The synthesis of 5-iodouracil (B140508) complexes has also been described. nih.gov Furthermore, other 5-substituted uracil analogs, such as those with alkoxymethyl groups, have been synthesized and studied. beilstein-journals.org The synthesis of 5-(hydroxymethyl), 5-(azidomethyl), and 5-(aminomethyl) derivatives of 2'-deoxyuridine (B118206) highlights the potential for diverse functionalization at the C5 position. nih.gov

6-Substitutions: Modifications at the C6 position of the uracil ring can also lead to compounds with interesting biological profiles. For instance, 6-benzyluracil analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine have been synthesized. nih.gov The general synthesis of 6-substituted uracil derivatives has been reviewed, providing a basis for creating novel analogs of this compound. nih.gov

A summary of representative 5- and 6-substituted uracil analogs is presented in the table below.

Compound Modification Synthetic Precursor/Method
1-[(2-Hydroxyethoxy)methyl]-5-fluorouracil5-Fluoro substitutionCondensation of silylated 5-fluorouracil with 2-acetoxyethyl acetoxymethyl ether. nih.gov
1-[(2-Hydroxyethoxy)methyl]-5-iodouracil5-Iodo substitutionCondensation of silylated 5-iodouracil with 2-acetoxyethyl acetoxymethyl ether. nih.gov
5-Alkoxymethyluracil Derivatives5-Alkoxymethyl substitutionNucleophilic substitution of 5-chloromethyluracil. beilstein-journals.org
6-Benzyl-5-ethyluracil Derivatives6-Benzyl and 5-Ethyl substitutionCondensation of ethyl 2-benzyl-3-oxobutyrate with thiourea. nih.gov

Structural Variations of the Acyclic Side Chain

The acyclic side chain of this compound can be modified to explore the impact of its length, branching, and the presence of other functional groups on biological activity.

For example, analogs with elongated or branched side chains, such as 1-[(3-hydroxypropoxy)methyl]-5-bromouracil or 1-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-5-benzyluracil, have been synthesized. nih.gov The synthesis of these analogs often involves the use of appropriately substituted side-chain synthons in the alkylation or condensation reactions described earlier. The synthesis of enantiopure side-chain-modified α-amino acids and 5-cis-alkylprolines demonstrates advanced strategies for creating complex side chains. nih.gov Additionally, the synthesis of novel basic head-to-side-chain cyclic dynorphin (B1627789) A analogs showcases methods for creating cyclic constraints within side chains. mdpi.com

The table below summarizes some examples of structural variations of the acyclic side chain in related nucleoside analogs.

Analog Type Side Chain Modification Synthetic Approach
Elongated Side ChainIntroduction of a propoxy group instead of ethoxy.Alkylation with a 3-hydroxypropoxy derivative.
Branched Side ChainIntroduction of a hydroxymethyl group on the ethoxy chain.Coupling with a suitably protected glycerol-derived side chain. nih.gov
Cyclic Side Chain AnalogsCyclization of the side chain.Intramolecular cyclization strategies. mdpi.com

Integration into Expanded Heterocyclic Systems (e.g., Phenoxazine (B87303) Derivatives)

The fusion of nucleobase analogues with polycyclic aromatic systems like phenoxazine can lead to novel compounds with unique photophysical and biological properties. A key strategy to construct phenoxazine-containing nucleoside analogues from this compound involves a multi-step synthetic sequence.

A reported synthesis of phenoxazine nucleoside analogues initiates with the protection of the primary alcohol of this compound. nih.gov This is typically achieved by acetylation to yield the corresponding acetate derivative. The subsequent crucial step involves the activation of the C4 position of the uracil ring. This activation is accomplished using an Appel-type reaction, which converts the C4-oxo group into a more reactive species, such as a 4-chloro derivative. nih.gov

With the activated uracil derivative in hand, a condensation reaction with an appropriately substituted 2-aminophenol (B121084) is performed. For instance, reaction with 2-aminophenol or 4-(nonyloxy)-2-aminophenol, the latter being prepared by catalytic hydrogenation of the corresponding nitro compound, leads to the substitution of the C4-chloro group. nih.gov

The final step to form the tricyclic phenoxazine system is an intramolecular cyclization. This is typically achieved by heating the reaction mixture in the presence of a base, such as triethylamine (B128534) (TEA) in ethanol. nih.gov Subsequent deprotection of the acetyl group, for example, by treatment with aqueous ammonia, affords the final phenoxazine nucleoside analogue. nih.gov This synthetic approach provides a versatile route to a variety of phenoxazine derivatives, allowing for the introduction of different substituents on the phenoxazine ring system.

A summary of the synthetic steps is presented below:

StepReactionReagents and Conditions
1AcetylationAcetic anhydride (B1165640) or acetyl chloride
2C4-ActivationAppel reaction conditions (e.g., PPh₃, CCl₄)
3CondensationSubstituted 2-aminophenol
4CyclizationTEA/Ethanol, reflux
5DeprotectionAqueous NH₃

Stereoselective Synthetic Approaches for Related Acyclic Nucleosides

The biological activity of acyclic nucleoside analogues is often highly dependent on the stereochemistry of the acyclic side chain. While this compound itself is achiral, the synthesis of chiral analogues, where the side chain is modified to contain one or more stereocenters, is a key area of research. Several stereoselective strategies can be employed for the synthesis of related chiral acyclic nucleosides.

Biocatalysis: One powerful approach involves the use of enzymes to catalyze stereoselective bond formations. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for instance, can catalyze the aldol (B89426) addition of DHAP to various aldehydes, generating products with two new stereocenters with high stereocontrol. tandfonline.comnih.gov By using an aldehyde derivative of a nucleobase as the acceptor substrate, chiral acyclic nucleoside analogues can be synthesized with high conversion yields. tandfonline.comnih.gov

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials. For example, enantiomerically pure triols can be synthesized from substituted γ-lactone acids, which in turn can be prepared via asymmetric oxidation. nih.gov These chiral triols can then be appropriately protected and coupled with a nucleobase, often using a Mitsunobu reaction, to afford the desired chiral acyclic nucleoside analogue. nih.gov

Asymmetric Synthesis:

Organocatalysis: Asymmetric organocatalysis has emerged as a valuable tool for the enantioselective synthesis of nucleoside analogues. For example, the aza-Michael reaction, catalyzed by a chiral organocatalyst, can be used to introduce a nucleobase to a Michael acceptor in a stereoselective manner, forming a chiral side chain. acs.org

Metal-Catalyzed Reactions: Asymmetric metal catalysis offers another route to chiral acyclic nucleosides. Palladium-catalyzed asymmetric allylic amination, for instance, can be used to synthesize chiral acyclic and carbocyclic nucleoside analogues with high selectivity. google.com

Auxiliary-Controlled Synthesis: Chiral auxiliaries can be attached to the acyclic precursor to direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the auxiliary is removed.

These stereoselective methods provide access to a diverse range of chiral acyclic nucleoside analogues, which is crucial for investigating structure-activity relationships and developing new therapeutic agents.

Biological Activity and Pharmacological Research Perspectives of 1 2 Hydroxyethoxy Methyl 5 Bromouracil and Its Analogs

Antiviral Research Applications in In Vitro and Preclinical Models

The primary mechanism of action for many nucleoside analogs involves their intracellular phosphorylation to the corresponding triphosphate form. This active metabolite can then act as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thus halting viral replication. researchgate.net The antiviral spectrum and potency of these analogs are often dictated by the efficiency of their phosphorylation by viral-specific enzymes, such as thymidine (B127349) kinase (TK), and their interaction with the viral polymerase. nih.gov

Inhibition of DNA Viruses

Research into acyclic nucleoside analogs has extensively focused on their activity against DNA viruses, particularly those belonging to the Herpesviridae family. The structural similarities of 1-(2-Hydroxyethoxy)methyl-5-bromouracil to established antiviral drugs like acyclovir (B1169) suggest a potential for similar mechanisms of action.

Varicella-Zoster Virus, the causative agent of chickenpox and shingles, is a primary target for nucleoside analog-based therapies. The VZV-encoded thymidine kinase is known to phosphorylate a variety of nucleoside analogs, initiating their antiviral activity. nih.gov While direct and detailed research findings specifically for this compound against VZV are not extensively documented in readily available literature, the activity of structurally related compounds provides valuable insights.

For instance, bicyclic pyrimidine (B1678525) nucleoside analogues (BCNAs) have demonstrated highly potent and selective inhibition of VZV replication in cell culture, with activity in the picomolar range. nih.gov This highlights the potential of modified pyrimidine nucleosides against VZV. Furthermore, the 5-iodo-4′-thio-2′-deoxyuridine analog has shown an effective concentration (EC₅₀) of 2 µM against VZV. researchgate.netnih.gov Another related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (brivudine), is a potent inhibitor of VZV. biorxiv.org These findings suggest that the 5-position on the uracil (B121893) ring is a critical site for modification to achieve anti-VZV activity, and the bromo-substitution in this compound is consistent with this structure-activity relationship. The antiviral action of such compounds is often dependent on the viral thymidine kinase for their initial phosphorylation. nih.gov

Table 1: In Vitro Antiviral Activity of Selected 5-Substituted Uracil Analogs against VZV

CompoundVirus StrainCell LineEC₅₀ (µM)Citation
5-iodo-4′-thio-2′-deoxyuridineNot SpecifiedNot Specified2 researchgate.netnih.gov

EC₅₀: 50% effective concentration

Human Cytomegalovirus is a significant pathogen, particularly in immunocompromised individuals. mdpi.com Unlike VZV and HSV, the phosphorylation of some nucleoside analogs in HCMV-infected cells is mediated by the viral protein kinase pUL97. nih.gov Research on acyclic nucleoside analogs has identified compounds with significant anti-HCMV activity.

A study on 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, which share the same acyclic side chain as the compound of interest, demonstrated antiviral activity against HCMV. nih.gov Specifically, the 5-bromo derivative of 4-chloro-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine was synthesized and evaluated. nih.gov In another study, the 5-iodo-4′-thio-2′-deoxyuridine analog was found to inhibit HCMV replication with an EC₅₀ of 5.9 µM. researchgate.netnih.gov These results indicate that the (2-hydroxyethoxy)methyl side chain can be a component of potent anti-HCMV compounds and that halogen substitution at the 5-position of a pyrimidine or related heterocyclic base can contribute to this activity.

Table 2: In Vitro Antiviral Activity of Selected Acyclic Nucleoside Analogs against HCMV

CompoundVirus StrainCell LineEC₅₀ (µM)Citation
5-iodo-4′-thio-2′-deoxyuridineNot SpecifiedNot Specified5.9 researchgate.netnih.gov

EC₅₀: 50% effective concentration

Herpes Simplex Virus types 1 and 2 are responsible for a wide range of diseases, from cold sores to genital herpes. mdpi.com Acyclovir, a guanosine (B1672433) analog with the same side chain as this compound, is a frontline therapy for HSV infections. nih.gov The antiviral activity of acyclovir and its congeners relies on their selective phosphorylation by the viral thymidine kinase. nih.gov

Further supporting this, research on other 5-substituted pyrimidine nucleosides has shown their potential against HSV. For example, 5-iodo-4′-thio-2′-deoxyuridine inhibited HSV-1 and HSV-2 with EC₅₀ values of 0.1 µM and 0.5 µM, respectively. researchgate.netnih.gov Additionally, 5-substituted 2-pyrimidinone 2'-deoxyribonucleoside analogs have demonstrated potent anti-HSV activity, with the iodo-substituted analog showing significant efficacy. nih.govnih.gov The antiviral action of these iodo-substituted analogs was also found to be dependent on the viral thymidine kinase. nih.govnih.gov

Table 3: In Vitro Antiviral Activity of a Selected 5-Substituted Uracil Analog against HSV

CompoundVirus StrainCell LineEC₅₀ (µM)Citation
5-iodo-4′-thio-2′-deoxyuridineHSV-1Not Specified0.1 researchgate.netnih.gov
5-iodo-4′-thio-2′-deoxyuridineHSV-2Not Specified0.5 researchgate.netnih.gov

EC₅₀: 50% effective concentration

Inhibition of RNA Viruses

While many nucleoside analogs target DNA viruses, some have also been investigated for their activity against RNA viruses. The mechanism of action in these cases involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Tick-Borne Encephalitis Virus is a flavivirus that can cause severe neurological disease. Currently, there is no specific antiviral therapy for TBEV infection. Research into inhibitors of TBEV has explored various nucleoside analogs. However, based on the reviewed scientific literature, there are no specific studies evaluating the in vitro or preclinical inhibitory activity of this compound or its close 5-bromouracil (B15302) acyclic nucleoside analogs against Tick-Borne Encephalitis Virus. The research on anti-TBEV nucleoside analogs has predominantly focused on other structural classes, such as 2'-C-methylated nucleosides.

Enterovirus A71 and Coxsackievirus A16 Studies

Enterovirus A71 (EV-A71) and Coxsackievirus A16 (CV-A16) are the primary etiological agents of hand, foot, and mouth disease (HFMD), a common illness in infants and young children. beilstein-journals.orgnih.gov While often mild and self-limiting, EV-A71 infections can lead to severe neurological complications, making the development of effective antiviral therapies a significant public health priority. beilstein-journals.orgnih.gov

Currently, there are no clinically approved antiviral drugs specifically for the treatment of EV-A71 or CV-A16 infections. nih.govmdpi.com The research for effective therapeutic agents is ongoing, with various strategies being explored, including the screening of existing drug libraries and the development of new chemical entities that target different stages of the viral life cycle. wikipedia.orgasm.org

Based on a comprehensive review of publicly available scientific literature, there are no specific studies that have evaluated the antiviral activity of This compound against Enterovirus A71 or Coxsackievirus A16. The research on antivirals for these enteroviruses has focused on other classes of compounds, such as protease inhibitors and capsid-binding agents. beilstein-journals.orgnih.gov While uracil derivatives, in general, are a broad class of compounds with diverse biological activities, specific research into this particular bromo-substituted acyclic nucleoside analog for anti-enteroviral purposes has not been reported.

Respiratory Syncytial Virus (RSV) Activity Assessment

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. nih.govnih.gov The development of effective antiviral treatments for RSV remains an area of active research. nih.govthieme-connect.com

A thorough search of scientific databases reveals no specific studies investigating the inhibitory activity of This compound against the Respiratory Syncytial Virus. The current research and development of RSV inhibitors are largely concentrated on other chemical scaffolds, including fusion inhibitors, nucleoprotein inhibitors, and polymerase inhibitors. nih.govnih.govbohrium.comjapsonline.com While some nucleoside analogs have been explored for anti-RSV activity, the focus has not been on this specific 5-bromouracil derivative.

SARS-CoV-2 Inhibition Screening

The global COVID-19 pandemic, caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), spurred an unprecedented effort in drug discovery to identify effective antiviral agents. researchgate.netbibliomed.org A primary target for many of these efforts has been the viral main protease (Mpro), an enzyme crucial for viral replication. bibliomed.orgresearchgate.net

Despite extensive screening of numerous compound libraries against SARS-CoV-2, there is no published research indicating that This compound has been evaluated for its potential to inhibit SARS-CoV-2 or its main protease. The focus of Mpro inhibitor development has been on other classes of molecules, and high-throughput screening campaigns have not reported any activity for this specific compound. researchgate.netresearchgate.net

Activity against Retroviruses, with a focus on Human Immunodeficiency Virus Type 1 (HIV-1)

The fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly advanced by the development of various classes of antiretroviral drugs. Among these, the non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART). NNRTIs bind to an allosteric pocket in the HIV-1 reverse transcriptase (RT), inducing conformational changes that inhibit its enzymatic activity.

The compound This compound belongs to a class of acyclic nucleoside analogs. Its core structure is closely related to the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) family of compounds, which are well-established as potent and selective NNRTIs of HIV-1. The presence of the 1-(2-hydroxyethoxy)methyl side chain is a key feature of the HEPT series.

Research into HEPT and its analogs has demonstrated that modifications at the C5 and C6 positions of the pyrimidine ring significantly influence antiviral potency. For instance, the synthesis and evaluation of 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives have shown that compounds with a 5-bromo substitution can exhibit anti-HIV-1 activity. Specifically, certain 5-bromo-6-methyluracil (B78055) derivatives were found to suppress viral reproduction by 50% at micromolar concentrations. This suggests that the 5-bromo substituent on the uracil ring is compatible with anti-HIV activity within this class of compounds.

Furthermore, studies on novel 6-benzyluracil analogues of HEPT have also yielded compounds with potent anti-HIV-1 activity. These findings underscore the potential of the uracil scaffold, with appropriate substitutions, to serve as a template for effective NNRTIs. While direct experimental data on the NNRTI activity of this compound is not available in the reviewed literature, the established structure-activity relationships within the broader family of 5- and 6-substituted uracil acyclic nucleosides suggest that it is a plausible candidate for possessing anti-HIV-1 properties.

A major challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. For NNRTIs, single point mutations in the reverse transcriptase enzyme, such as K103N and Y181C, can confer high-level resistance to first-generation drugs. This has driven the development of next-generation NNRTIs with improved activity against these resistant mutants.

Research on HEPT analogues has identified compounds with significant potency against common NNRTI-resistant HIV-1 strains. For example, the novel HEPT analogue WPR-6 demonstrated excellent antiviral potency against viruses containing the K103N and Y181C mutations. This highlights that the general scaffold of 1-(alkoxymethyl)-substituted pyrimidines can be modified to overcome common resistance pathways.

Although no specific data exists for the activity of This compound against drug-resistant HIV-1, the performance of its structural relatives provides a basis for speculation. The activity of any given NNRTI against resistant strains is highly dependent on how its specific chemical structure interacts with the mutated binding pocket. Therefore, without direct experimental evaluation, the potency of this compound against such mutants remains an open question for future research.

Table 1: Anti-HIV-1 Activity of Selected Uracil Analogs

Compound NameSubstitution PatternTargetActivity (EC50)Reference
WPR-61-[(benzyloxy)methyl]-6-(3,5-dimethylbenzyl)-5-iodopyrimidine-2,4(1H,3H)-dioneHIV-1 SF332-4 nM
WPR-61-[(benzyloxy)methyl]-6-(3,5-dimethylbenzyl)-5-iodopyrimidine-2,4(1H,3H)-dioneHIV-1 (K103N mutant)Excellent Potency
WPR-61-[(benzyloxy)methyl]-6-(3,5-dimethylbenzyl)-5-iodopyrimidine-2,4(1H,3H)-dioneHIV-1 (Y181C mutant)Excellent Potency
5-Bromo-6-methyl-1-{[2-(phenoxy)ethoxy]methyl}uracil derivative5-Bromo, 6-Methyl, 1-{[2-(phenoxy)ethoxy]methyl}HIV-1~7.2 µM
5-Bromo-6-methyl-1-{[2-(4-chlorophenoxy)ethoxy]methyl}uracil derivative5-Bromo, 6-Methyl, 1-{[2-(4-chlorophenoxy)ethoxy]methyl}HIV-1~7.8 µM

Anticancer and Antiproliferative Research in Cell-Based Models

Uracil and its derivatives, most notably 5-fluorouracil (B62378) (5-FU), have a long history in cancer chemotherapy. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cellular damage and apoptosis. The antiproliferative potential of novel uracil derivatives is, therefore, an area of significant research interest.

A comprehensive literature search did not yield any specific studies on the anticancer or antiproliferative activity of This compound in cell-based models. Research into the anticancer properties of uracil derivatives is extensive and covers a wide range of substitution patterns. For example, studies have explored the antiproliferative activity of various C-5 and C-6 substituted uracil derivatives against different cancer cell lines, with some compounds showing promising activity. However, the specific combination of a 5-bromo and a 1-(2-hydroxyethoxy)methyl substituent has not been the subject of published anticancer research. The base, 5-bromouracil itself, is known to be a mutagen and its deoxyriboside derivative has been used in neoplasm treatments. wikipedia.org This suggests that the core structure has biological activity, but its effects when modified with the acyclic side chain present in this compound remain to be determined.

Activity against Specific Cancer Cell Lines (e.g., Colorectal, Breast, Leukemia)

The evaluation of novel chemical entities for their cytotoxic effects against a panel of cancer cell lines is a fundamental step in drug discovery. While direct and extensive studies on the cytotoxic profile of this compound against a wide array of cancer cell lines are not abundantly available in public literature, research on its analogs provides valuable insights into its potential anticancer activity.

Colorectal Cancer: Studies on colorectal cancer cell lines such as HCT-116 and HT-29 have demonstrated the cytotoxic potential of various nucleoside analogs. For instance, the well-known antimetabolite 5-fluorouracil (5-FU) shows time- and dose-dependent cytotoxicity against both HCT-116 and HT-29 cells. nih.gov The IC50 value for 5-FU in HCT-116 cells after a 3-day exposure was found to be 11.3 µM. nih.gov While these cells are sensitive to nucleoside analogs, specific IC50 values for this compound on these cell lines are not readily reported. However, related compounds have been shown to inhibit the proliferation of HCT-116 cells. science.gov

Breast Cancer: The breast cancer cell lines MCF-7 and MDA-MB-231 are standard models for assessing the efficacy of potential anticancer agents. The MDA-MB-231 cell line is often considered more aggressive and has shown greater sensitivity to certain therapeutic mixtures compared to MCF-7 cells. walshmedicalmedia.com For example, a mixture of Boswellia sacra and Commiphora myrrha delivered via gold nanoparticles showed IC50 values of 0.15% and 0.13% for MCF-7 and MDA-MB-231 cells, respectively, at regular strength. walshmedicalmedia.com A novel synthetic uracil analog, U-359, demonstrated an IC50 value of 3.8 µM in MCF-7 cells. mdpi.com These findings highlight the susceptibility of breast cancer cells to uracil analogs, suggesting a potential for this compound to exhibit similar activity.

Leukemia: The human promyelocytic leukemia cell line HL-60 and the chronic myelogenous leukemia cell line K562 are frequently used to screen for compounds with anti-leukemic activity. Studies have shown that these cell lines are sensitive to various compounds that induce apoptosis and cell cycle arrest. For example, ampelopsin inhibited the proliferation of HL-60 and K562 cells with IC50 values of 60.77 µM and 156.2 µM, respectively, after 24 hours. mdpi.com Notably, a series of C(5) modified uracil derivatives exhibited antiproliferative effects on K562 cells, with compound 9, a thymine (B56734) derivative with an n-octyl chain at the N(1) position, being the most active with an IC50 of approximately 30 µM after 3 days of treatment. nih.gov This suggests that modifications at the C(5) position of the uracil ring, as seen in this compound, can contribute to antiproliferative activity in leukemia cells.

Interactive Table: Cytotoxicity of Selected Compounds on Cancer Cell Lines

Compound/Agent Cell Line Cancer Type IC50 Value Exposure Time Reference
5-Fluorouracil HCT 116 Colorectal 11.3 µM 3 days nih.gov
U-359 MCF-7 Breast 3.8 µM Not Specified mdpi.com
Ampelopsin HL-60 Leukemia 60.77 µM 24 hours mdpi.com
Ampelopsin K562 Leukemia 156.2 µM 24 hours mdpi.com
Compound 9 (Uracil derivative) K562 Leukemia ~30 µM 3 days nih.gov

Modulation of Neoplastic Cell Proliferation and Survival

The anticancer activity of nucleoside analogs is often mediated through their ability to interfere with fundamental cellular processes such as cell cycle progression and the induction of programmed cell death, or apoptosis.

Apoptosis Induction: Nucleoside analogs can trigger apoptosis in cancer cells, a desirable outcome in cancer therapy. While direct evidence for this compound inducing apoptosis is limited, related compounds and concepts provide a strong rationale for this mechanism. For instance, the induction of apoptosis is a key mechanism for the anticancer effects of various agents in colorectal cancer cells. nih.gov In breast cancer cells, some therapies lead to a significant increase in apoptotic cells. nih.gov The process of apoptosis is often mediated by a cascade of enzymes called caspases.

Cell Cycle Arrest: Another critical mechanism by which anticancer agents exert their effects is by causing cell cycle arrest, which prevents cancer cells from dividing and proliferating. Compounds can arrest the cell cycle at different phases, such as G1, S, or G2/M. For example, treatment of neuroblastoma cells with the isothiocyanate iberin (B1674146) led to G1 or G2 cell cycle arrest. usda.gov In colorectal cancer cells, certain treatments have been shown to induce cell cycle arrest in the G1 and G2/M phases. nih.gov The ability of a compound to halt the cell cycle is a significant indicator of its antiproliferative potential. Hydroxytyrosol has been shown to induce G1/S cell cycle arrest in prostate cancer cells. nih.gov

While specific studies detailing the effects of this compound on apoptosis and cell cycle progression are not widely available, its structural similarity to other bioactive nucleoside analogs suggests that it likely modulates these pathways to exert its antiproliferative effects.

Enzymatic Inhibition Studies in Biochemical Assays

The therapeutic potential of nucleoside analogs often stems from their ability to selectively inhibit key enzymes involved in nucleic acid metabolism and replication. The following sections detail the known and potential inhibitory activities of this compound and its analogs against several critical enzymes.

Uridine (B1682114) Phosphorylase Inhibition Kinetics

Uridine phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Inhibition of UPase can potentiate the effects of certain chemotherapeutic agents like 5-fluorouracil. Acyclic nucleosides, particularly those with a 1-(2-hydroxyethoxy)methyl side chain, have been extensively studied as UPase inhibitors.

Research has shown that a series of 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils are potent inhibitors of murine liver uridine phosphorylase. nih.gov For example, the compound 5-benzylacyclouridine (B1219635) (BAU) is a good inhibitor of UPase with an IC50 of 0.46 µM. nih.gov Further structure-activity relationship studies on 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils have led to the discovery of even more potent inhibitors, with IC50 values as low as 1.4 nM. nih.gov

A detailed kinetic analysis of a class of hUP1 inhibitors revealed that the inhibition was competitive with respect to uridine. acs.org For instance, one of the most potent analogs, 10a, exhibited a Ki value of 68 ± 10 nM towards uridine. acs.org This competitive inhibition suggests that these analogs bind to the active site of the enzyme, preventing the natural substrate from binding.

Interactive Table: Inhibition of Uridine Phosphorylase by Acyclic Nucleoside Analogs

Compound Enzyme Source Inhibition Type IC50/Ki Value Reference
5-Benzylacyclouridine (BAU) Murine Liver UPase Not Specified IC50 = 0.46 µM nih.gov
1-((2-Hydroxyethoxy)methyl)-5-(3-cyanophenoxy)benzyl)uracil Murine Liver UPase Not Specified IC50 = 1.4 nM nih.gov
Analog 10a Human UP1 Competitive (vs. Uridine) Ki = 68 ± 10 nM acs.org
Analog 10b Human UP1 Competitive (vs. Uridine) Ki = 94 ± 11 nM acs.org

Thymidine Phosphorylase Inhibition Characteristics

Thymidine phosphorylase (TP) is another important enzyme in the pyrimidine salvage pathway, involved in the reversible conversion of thymidine to thymine and 2-deoxyribose-1-phosphate. Overexpression of TP has been linked to tumor angiogenesis and poor prognosis in various cancers.

While this compound is a potent inhibitor of uridine phosphorylase, its activity against thymidine phosphorylase appears to be significantly lower or absent. Studies on 5-benzylbarbituric acid derivatives, which are structurally related to the uracil analogs, have shown them to be specific inhibitors of uridine phosphorylase with no effect on thymidine phosphorylase. researchgate.net Similarly, research on other hUP1 inhibitors did not report significant activity against thymidine phosphorylase. acs.org The inhibition of thymidine phosphorylase by a novel enzyme from Halomonas elongata has been used for the synthesis of halogenated nucleosides, including 5-bromo-2'-deoxyuridine. rsc.org However, this relates to the synthetic utility rather than the inhibitory potential of the product. The combination of 5-fluorouracil with a thymidine phosphorylase inhibitor has been shown to be a promising cancer therapy, highlighting the distinct roles and inhibition profiles of these two enzymes. nih.gov

Viral Polymerase Inhibition (e.g., RNA-dependent RNA polymerase, DNA polymerase)

Viral polymerases are essential enzymes for the replication of viral genomes, making them prime targets for antiviral drug development. Nucleoside and nucleotide analogs are a major class of antiviral agents that function by inhibiting these enzymes. ekb.eg

DNA polymerase: Viruses such as herpes simplex virus (HSV) rely on their own DNA polymerase for replication. Acyclic guanosine analogs, like acyclovir, are a classic example of inhibitors of viral DNA polymerase. nih.gov After phosphorylation to its triphosphate form, acyclovir acts as a competitive inhibitor of the viral DNA polymerase and also as a chain terminator upon incorporation into the viral DNA. nih.gov Although the core structure of this compound contains the same acyclic side chain as acyclovir, its base is a brominated uracil instead of guanine (B1146940). There is a lack of specific studies in the reviewed literature demonstrating the inhibition of viral DNA polymerases by this compound.

Topoisomerase I and II Inhibition

Topoisomerases are crucial enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are validated targets for cancer chemotherapy. wikipedia.org

Topoisomerase I: Topoisomerase I inhibitors, such as camptothecin (B557342) and its analogs, trap the enzyme-DNA cleavage complex, leading to lethal DNA strand breaks. gibsononcology.comnih.gov Certain nucleoside analogs, like 1-beta-D-arabinofuranosyl cytidine (B196190) (AraC) and 2',2'-difluoro deoxycytidine (dFdC), have been shown to poison topoisomerase I after their incorporation into DNA. nih.gov The altered sugar pucker and rigidity of these analogs within the DNA duplex are thought to contribute to the inhibition of the religation step of the topoisomerase I reaction. nih.gov There is currently no direct evidence from the reviewed literature to suggest that this compound or its close analogs act as inhibitors of topoisomerase I.

Topoisomerase II: Topoisomerase II inhibitors also function by stabilizing the enzyme-DNA cleavage complex, but they create double-strand breaks. There is no available information in the reviewed literature to indicate that this compound has been evaluated for its inhibitory activity against topoisomerase II.

Other Enzyme Target Interactions

While a significant body of research on this compound has centered on its interactions with viral and cellular thymidine kinases and DNA polymerases, investigations into its effects on other enzymatic targets have also been pursued. This research has primarily focused on enzymes involved in pyrimidine nucleoside metabolism, namely uridine phosphorylase and thymidine phosphorylase. The structural similarities of this compound to the natural substrates of these enzymes make it a candidate for inhibitory activity.

Uridine Phosphorylase

Uridine phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Inhibitors of UPase are of interest as they can increase the endogenous levels of uridine, which may have applications in modulating the toxicity of certain chemotherapeutic agents.

Research into the structure-activity relationships of acyclic nucleoside analogs has identified the 1-((2-hydroxyethoxy)methyl) moiety as a critical determinant for potent inhibition of uridine phosphorylase. While direct inhibitory data for the 5-bromo substituted analog is not extensively detailed in publicly available literature, numerous studies on closely related compounds underscore the potential for interaction.

A series of 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils were synthesized and evaluated as inhibitors of murine liver uridine phosphorylase. nih.gov These studies aimed to develop compounds with enhanced potency compared to the parent compound, 5-benzylacyclouridine (BAU), a known inhibitor of UPase. nih.gov The introduction of the (2-hydroxyethoxy)methyl group to the N-1 position of various 5-substituted uracils was found to be a key factor in achieving high inhibitory activity. nih.gov For instance, certain 5-(3-alkoxybenzyl) analogs with the 1-((2-hydroxyethoxy)methyl) side chain exhibited significantly improved potency over BAU. nih.gov

Furthermore, extensive structure-activity relationship (SAR) studies on a broad range of pyrimidine base and nucleoside analogs have been conducted to elucidate the requirements for binding to uridine phosphorylase. nih.gov These studies provide a rational basis for the design of new and effective inhibitors. The findings from these comprehensive analyses support the hypothesis that modifications at the 5-position of the uracil ring, in combination with an acyclic side chain at the N-1 position, can lead to potent and selective inhibitors.

One study on 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils reported compounds with IC50 values for murine liver uridine phosphorylase as low as 1.4 nM. capes.gov.br This highlights the significant inhibitory potential that can be achieved with this scaffold.

Compound ClassTarget EnzymeKey Findings
1-[(2-hydroxyethoxy)methyl]-5-benzyluracilsMurine Liver Uridine PhosphorylaseThe (2-hydroxyethoxy)methyl group is a key feature for potent inhibition. Certain aryl-substituted analogs show enhanced potency over 5-benzylacyclouridine. nih.gov
1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracilsMurine Liver Uridine PhosphorylaseLed to the development of highly potent inhibitors with IC50 values in the low nanomolar range. capes.gov.br

Thymidine Phosphorylase

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is another crucial enzyme in the pyrimidine salvage pathway. It catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. TP is also implicated in angiogenesis and tumor progression, making it a target for anticancer drug development.

While the primary interaction of 5-bromouracil with TP is as a substrate, the broader class of 5-substituted pyrimidine analogs has been evaluated for inhibitory activity against this enzyme. nih.gov The structural characteristics required for potent inhibition of thymidine phosphorylase have been a subject of considerable research. These studies provide a framework for understanding how compounds like this compound might interact with this enzyme, either as a substrate or a potential inhibitor.

Compound MoietyTarget EnzymeInteraction
5-BromouracilThymidine PhosphorylaseActs as a substrate, being converted to 5-bromo-2'-deoxyuridine. nih.gov

Structure Activity Relationship Sar and Rational Molecular Design

Influence of Acyclic Side Chain Modifications on Biological Potency

The acyclic side chain of a nucleoside analogue serves as a mimic of the sugar moiety found in natural nucleosides. nih.gov Its structure, length, and flexibility are paramount to how the molecule is recognized by viral enzymes, such as thymidine (B127349) kinase, which is often the first step in the activation of the drug. nih.govnih.gov

In the case of 1-(2-Hydroxyethoxy)methyl-5-bromouracil, the side chain is a simple, flexible (2-hydroxyethoxy)methyl group. This chain is analogous to that found in the highly successful antiviral drug, Acyclovir (B1169), which features a 9-(2-hydroxyethoxymethyl) side chain attached to a guanine (B1146940) base. nih.gov However, studies on a series of pyrimidine (B1678525) acyclic nucleosides, including the 5-bromo derivative, revealed that this specific side chain, when paired with a uracil (B121893) base, results in a compound with little to no antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and other DNA and RNA viruses. nih.gov Research indicates that these pyrimidine analogues are not effective substrates for the herpes simplex virus-induced thymidine kinase, a critical activation step. nih.gov This highlights that a side chain effective for one class of nucleobase (purines like guanine) is not necessarily effective for another (pyrimidines like uracil). The interaction is highly specific, and the combination of both the base and the side chain determines the biological potency.

Impact of Halogen Substitution at the 5-Position of the Uracil Moiety

The 5-position of the pyrimidine ring is a common site for modification in the development of antiviral and anticancer agents. beilstein-journals.org Introducing a halogen atom at this position can significantly alter the electronic properties and steric profile of the nucleobase, potentially influencing its base-pairing interactions and recognition by enzymes. mdpi.comnih.gov

Table 1: Antiviral Activity of 5-Substituted 1-[(2-Hydroxyethoxy)methyl]uracil Analogues against HSV-1

Compound Name5-Substituent (R)Antiviral Activity (ID₅₀, µg/mL) vs. HSV-1
1-[(2-Hydroxyethoxy)methyl]uracil-H>100
1-[(2-Hydroxyethoxy)methyl]-5-fluorouracil-F>100
This compound-Br>100
1-[(2-Hydroxyethoxy)methyl]-5-iodouracil-I>100
1-[(2-Hydroxyethoxy)methyl]thymine-CH₃>100
1-[(2-Hydroxyethoxy)methyl]-5-(trifluoromethyl)uracil-CF₃>100

Data sourced from Kelley, J. L., et al. (1981). nih.gov

Role of Heterocyclic Base Variations in Antiviral and Anticancer Efficacy

The identity of the heterocyclic base is arguably the most critical determinant of a nucleoside analogue's biological target and spectrum of activity. nih.gov While this compound is a pyrimidine analogue, its purine (B94841) counterpart, Acyclovir (9-(2-hydroxyethoxymethyl)guanine), is a highly effective antiviral drug. mdpi.com

Research comparing pyrimidine analogues to their purine counterparts consistently demonstrates this critical difference. In a study where the (2-hydroxyethoxy)methyl side chain was attached to different bases, the pyrimidine derivatives (uracil and cytosine) were found to be inactive. nih.gov This stands in stark contrast to the guanine derivative (Acyclovir), which is a potent inhibitor of herpesviruses. nih.gov The fundamental reason for this disparity lies in the substrate specificity of the viral enzymes responsible for activating these drugs. nih.gov HSV thymidine kinase can phosphorylate the guanine-based Acyclovir, initiating its conversion to the active triphosphate form, but it does not effectively recognize the uracil- or cytosine-based analogues. nih.govnih.gov This illustrates a core principle in rational drug design: the heterocyclic base dictates the initial enzyme interaction, which is the gateway to biological activity.

Table 2: Influence of Heterocyclic Base on Antiviral Activity

Compound NameHeterocyclic BaseSide ChainAntiviral Activity vs. HSV-1
This compound5-Bromouracil (B15302)-(CH₂)O(CH₂)₂OHInactive
1-[(2-Hydroxyethoxy)methyl]cytosineCytosine-(CH₂)O(CH₂)₂OHInactive
AcyclovirGuanine-(CH₂)O(CH₂)₂OHActive

Data compiled from Kelley, J. L., et al. (1981) and general knowledge. nih.govmdpi.com

Analysis of Hydrogen Bonding Patterns and Their Significance for Activity

Hydrogen bonding is fundamental to the function of nucleosides, governing the base pairing that is essential for DNA and RNA structure and replication. nih.gov Nucleoside analogues must mimic these hydrogen bonding patterns to be recognized by polymerases. dtic.mil The uracil moiety of this compound has specific hydrogen bond donor and acceptor sites: the oxygen at C2 and C4 are acceptors, while the hydrogen at N3 is a donor. nih.govvaia.com These sites allow it to form Watson-Crick base pairs, typically with adenine. nih.govvaia.com Furthermore, the terminal hydroxyl group on the acyclic side chain provides an additional site for potential hydrogen bonding with the active site of an enzyme.

Stereochemical Considerations and Their Effects on Biological Profiles

Stereochemistry often has a profound impact on the biological activity of drugs, as enzymes are chiral catalysts that can differentiate between stereoisomers. mdpi.com For many nucleoside analogues with chiral centers in their sugar or side chain, one enantiomer is often significantly more potent and less toxic than the other. researchgate.netekb.eg

An important structural feature of this compound is that its acyclic side chain is achiral. There are no stereocenters, and therefore, it does not exist as a mixture of enantiomers or diastereomers. This is also true for the successful antiviral Acyclovir. nih.gov The absence of chirality simplifies synthesis and eliminates the need to separate isomers. However, the side chain is highly flexible. This conformational flexibility allows it to adopt various shapes, but it also means there is an entropic penalty to pay for it to adopt the specific conformation required for enzyme binding. The inactivity of this compound suggests that it either does not readily adopt the necessary conformation to bind to viral thymidine kinase or that the binding, even in the correct conformation, is not productive. nih.gov This contrasts with other successful acyclic nucleosides where the flexible side chain can effectively mimic the deoxyribose ring in a way that is productive for enzymatic phosphorylation. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level

Interactions with Nucleic Acids in Research Systems

The efficacy of many nucleoside analogs is predicated on their ability to interact with and disrupt the function of nucleic acids. For 1-(2-Hydroxyethoxy)methyl-5-bromouracil, these interactions are hypothesized to occur through several mechanisms, including binding to the minor groove of DNA and incorporation into growing nucleic acid chains.

DNA Minor Groove Binding Studies

While specific studies on the DNA minor groove binding properties of this compound are not extensively documented, the characteristics of its components suggest a potential for such interactions. The minor groove of DNA is a key target for various small molecules that can interfere with DNA-protein interactions and, consequently, cellular processes like replication and transcription. esr.ie The binding is often favored in A-T rich regions. beilstein-journals.org The 5-bromouracil (B15302) moiety, being an analog of thymine (B56734), could theoretically facilitate the positioning of the molecule within the DNA minor groove. wikipedia.org The acyclic side chain, with its hydroxyl group, may also contribute to the binding affinity and specificity through hydrogen bonding with the phosphate (B84403) backbone or the floor of the groove. esr.ie

It is important to note that without direct experimental evidence, the extent and nature of this binding remain speculative. Further biophysical studies, such as spectroscopic titration and molecular docking, would be necessary to confirm and characterize this potential interaction. rsc.org

Nucleoside Analog Incorporation into DNA and RNA

A primary mechanism for many nucleoside analogs is their incorporation into nascent DNA or RNA strands during replication or transcription. nih.gov As an analog of thymidine (B127349) (after intracellular phosphorylation), this compound is a candidate for incorporation into viral DNA. The cellular machinery, particularly viral polymerases, may recognize the phosphorylated form of this compound as a natural substrate. nih.gov

The presence of the bromine atom at the 5-position of the uracil (B121893) base is a critical feature. 5-Bromouracil is a well-known mutagen that can be incorporated into DNA in place of thymine. wikipedia.orgnih.gov Once incorporated, it has a higher propensity to mispair with guanine (B1146940) during subsequent rounds of replication, leading to A-T to G-C transition mutations. wikipedia.org This mutagenic property can disrupt the genetic integrity of the virus, leading to non-viable progeny. youtube.com The acyclic nature of the side chain is also significant; similar to the drug acyclovir (B1169), if the analog lacks a 3'-hydroxyl group, its incorporation would lead to chain termination, as the formation of the next phosphodiester bond is impossible. nih.gov

Elucidation of Antiviral Mechanisms of Action

The antiviral activity of nucleoside analogs is often a multi-faceted process involving the inhibition of key viral enzymes and the disruption of viral replication.

Inhibition of Viral DNA Replication Processes

The incorporation of this compound into the viral genome, as discussed above, is a direct mechanism for inhibiting viral DNA replication. The resulting mutations and potential chain termination would halt the synthesis of functional viral DNA. youtube.comnih.gov

Furthermore, the triphosphate form of the analog can act as a competitive inhibitor of the viral DNA polymerase. nih.gov By binding to the active site of the enzyme, it competes with the natural deoxynucleoside triphosphate, thereby reducing the rate of viral DNA synthesis. The selectivity of many acyclic nucleoside analogs for viral polymerases over host cell polymerases is a key factor in their therapeutic window. nih.gov

Potential Mechanism Description Key Molecular Feature
Competitive Inhibition The triphosphate form of the analog binds to the active site of viral DNA polymerase, competing with natural substrates.Acyclic side chain and 5-bromouracil base
Chain Termination Upon incorporation into the growing DNA strand, the lack of a 3'-hydroxyl group on the acyclic side chain prevents further elongation.Acyclic side chain lacking a 3'-OH group
Mutagenesis The incorporated 5-bromouracil can mispair with guanine, leading to mutations in the viral genome.5-bromouracil base

Direct and Indirect Inhibition of Viral Reverse Transcriptase

For retroviruses, reverse transcriptase (RT) is an essential enzyme that converts the viral RNA genome into DNA. Nucleoside analogs are a major class of RT inhibitors (NRTIs). youtube.com After intracellular phosphorylation to its triphosphate form, this compound could be recognized by viral RT and incorporated into the nascent viral DNA. Similar to its effect on DNA polymerases, this can lead to chain termination. youtube.com

The inhibition can also be competitive, where the analog triphosphate competes with the natural nucleoside triphosphates for the active site of the RT. nih.govnih.gov The unique structure of the analog, combining the 5-bromouracil base with the flexible acyclic side chain, could confer a high affinity for the viral RT, potentially leading to potent inhibition.

Disruption of Viral Biocondensate Formation

Recent research has highlighted the importance of viral biocondensates—membrane-less organelles formed through liquid-liquid phase separation—in various stages of the viral life cycle, including replication and assembly. While there is no direct evidence of this compound disrupting these structures, it represents a novel, theoretical avenue for antiviral activity.

The formation and stability of these biocondensates are often dependent on specific interactions between viral proteins and nucleic acids. By being incorporated into viral RNA or DNA, the analog could alter the physicochemical properties of the nucleic acids, potentially disrupting the multivalent interactions required for phase separation. The presence of the bromine atom could alter base-stacking interactions, while the acyclic side chain could introduce conformational changes that interfere with the recruitment of proteins to the condensate. This remains a speculative but intriguing area for future research.

Analysis of Cellular Target Modulation in Anticancer Research

Emerging research into the molecular and cellular activities of novel therapeutic agents has identified this compound as a compound of interest in the field of oncology. While comprehensive mechanistic data remains the subject of ongoing investigation, preliminary studies are beginning to shed light on its potential interactions with cellular components and its influence on critical pathways that govern cancer cell survival and proliferation. The focus of current research is to delineate the precise molecular targets of this compound and to understand how these interactions translate into anticancer effects at the cellular level.

Alteration of Cellular Pathways Governing Proliferation and Apoptosis

Detailed studies elucidating the specific effects of this compound on cellular pathways that regulate proliferation and apoptosis are not yet prevalent in the available scientific literature. Consequently, a definitive profile of its impact on key signaling molecules and transcription factors within these pathways cannot be constructed at this time.

The process of apoptosis, or programmed cell death, is a critical target for many anticancer therapies and is governed by a complex interplay of pro-apoptotic and anti-apoptotic proteins. Similarly, the pathways that control cell proliferation, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, are often dysregulated in cancer.

While the broader class of 5-substituted uracil analogs has been explored for anticancer properties, the specific contributions of the (2-hydroxyethoxy)methyl group at the N1 position of 5-bromouracil to its biological activity profile, particularly concerning the modulation of proliferation and apoptosis pathways, remain to be characterized. Future research, including gene and protein expression analyses in cancer cell lines treated with this compound, is necessary to identify the specific molecular cascades it affects.

Without such dedicated studies, any discussion of its role in altering these fundamental cellular processes would be speculative. The scientific community awaits further research to uncover the precise mechanisms of action for this compound.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Simulations (e.g., HIV-1 RT Binding Site)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. For nucleoside analogs like 1-(2-Hydroxyethoxy)methyl-5-bromouracil, a key potential target is viral reverse transcriptase (RT), such as that from HIV-1. nih.gov These enzymes are crucial for the replication of retroviruses. nih.gov Acyclic nucleoside analogs, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors and chain terminators, preventing the synthesis of viral DNA. nih.govnih.gov

Simulations would typically involve docking the triphosphate form of this compound into the nucleotide-binding site of HIV-1 RT. The flexible acyclic side chain, -(CH2)O(CH2)CH2OH, allows the molecule to adopt various conformations to fit within the active site, mimicking the natural deoxyribonucleoside triphosphate substrate. nih.gov The docking analysis predicts the binding energy and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the analog and the amino acid residues of the enzyme. For instance, interactions with conserved residues in the p66 subunit's "fingers," "palm," and "thumb" domains are critical for binding and inhibition. nih.gov

The 5-bromo substituent on the uracil (B121893) base can also influence binding. The bromine atom's size and electronegativity can lead to specific steric or halogen-bonding interactions within the active site that differ from those of the natural substrate, thymidine (B127349).

Table 1: Illustrative Molecular Docking Results for the Triphosphate Form of this compound with HIV-1 RT

ParameterIllustrative ValueSignificance
Binding Energy (kcal/mol) -9.5Predicts the strength of the interaction; more negative values indicate stronger binding.
Key Interacting Residues Asp110, Asp185, Asp186Catalytic triad (B1167595) residues crucial for polymerase activity and dNTP binding.
Tyr115, Met184, Gly112Residues forming the dNTP binding pocket; interactions here are vital for inhibition.
Hydrogen Bonds Formed 5Indicates specific, directional interactions that stabilize the ligand in the active site.

Note: The data in this table is illustrative and represents typical values and interactions observed for potent nucleoside inhibitors of HIV-1 RT. Actual values would require specific computational studies.

Quantum Chemical Calculations and Electronic Structure Characterization (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing fundamental insights into its reactivity and interaction capabilities. For this compound, DFT studies can elucidate several key features.

A critical aspect of 5-bromouracil (B15302) is its tautomerism. It can exist in the common keto form, which base-pairs with adenine, or a less stable enol form, which can mispair with guanine (B1146940). wikipedia.orgyoutube.com This tautomeric shift is a primary mechanism behind its mutagenic properties. wikipedia.org DFT calculations can quantify the energy difference between these tautomers in various environments (gas phase, solvated), helping to predict the likelihood of tautomeric mispairing upon incorporation into a nucleic acid chain.

Furthermore, these calculations can determine the molecule's electronic structure, including the distribution of electron density, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. The molecular electrostatic potential (MEP) map, another output of DFT, visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its non-covalent interactions with a protein target.

Table 2: Representative Quantum Chemical Properties for this compound

PropertyRepresentative ValueSignificance
HOMO Energy -6.8 eVRelates to the ability to donate electrons in a reaction.
LUMO Energy -1.5 eVRelates to the ability to accept electrons; a factor in charge-transfer interactions.
HOMO-LUMO Gap 5.3 eVIndicates chemical stability; a larger gap suggests lower reactivity.
Dipole Moment 4.5 DMeasures the molecule's overall polarity, influencing solubility and binding.
Tautomerization Energy (Keto→Enol) +8 to +12 kcal/molThe energy required for the mutagenic tautomeric shift; lower values increase mispairing potential.

Note: The data presented are representative values for similar nucleoside analogs and are intended for illustrative purposes. Specific calculations would be needed for precise figures.

Molecular Dynamics Simulations for Conformational and Mechanistic Insights

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a target protein.

A key feature of this compound is its acyclic side chain, which has significantly more conformational freedom than the constrained sugar ring of a natural nucleoside. nih.gov MD simulations can explore the landscape of accessible conformations for this side chain, both in an unbound state and when interacting with an enzyme. This analysis can reveal whether the molecule preferentially adopts a specific conformation that is optimal for binding and inhibitory activity.

When applied to a ligand-protein complex, such as the compound bound to HIV-1 RT, MD simulations can assess the stability of the binding pose predicted by docking. By tracking metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains stable over the simulation time. Furthermore, MD can analyze the persistence of hydrogen bonds and other key interactions, providing a more accurate picture of the binding dynamics and the mechanism of inhibition.

Table 3: Key Analyses from a Hypothetical Molecular Dynamics Simulation

Analysis TypeInformation GainedPotential Insight
Ligand RMSD Stability of the ligand's position in the binding site.A low, stable RMSD suggests a persistent and stable binding mode.
Protein RMSF Flexibility of individual amino acid residues.Identifies which parts of the protein interact most dynamically with the ligand.
Hydrogen Bond Analysis Occupancy of specific hydrogen bonds over time.Confirms the importance of key H-bonds predicted by docking for maintaining the complex.
Conformational Clustering Dominant conformations of the acyclic side chain.Reveals the preferred spatial arrangement of the side chain required for effective binding.

Predictive Modeling of Binding Affinities and Pharmacokinetic Parameters

Computational models can also be used to predict the drug-like properties of a compound, including its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME). These predictions are vital for assessing the viability of a compound as a therapeutic agent. Properties such as lipophilicity (logP), aqueous solubility, polar surface area (PSA), and the number of hydrogen bond donors and acceptors are calculated from the molecular structure. These parameters are used in models, like Lipinski's Rule of Five, to predict oral bioavailability.

For this compound, the presence of the hydroxyl group and ether linkage in the side chain, along with the polar uracil base, would be key determinants of its ADME profile. Predictive models can estimate its likelihood of crossing cellular membranes and its potential to be a substrate for metabolic enzymes.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the binding affinity of a series of related compounds. By correlating the structural or physicochemical properties of a set of 5-halouracil derivatives with their experimentally determined biological activity, a QSAR model could predict the inhibitory potency of this compound against a specific target before it is synthesized and tested, thus accelerating the drug discovery process.

Table 4: Predicted Physicochemical and ADME Properties for this compound

PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight 265.06 g/mol Conforms to drug-likeness guidelines (<500).
logP (Lipophilicity) ~0.2Indicates moderate lipophilicity, balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 87.9 ŲSuggests good potential for cell permeability.
Hydrogen Bond Donors 2Conforms to drug-likeness guidelines (≤5).
Hydrogen Bond Acceptors 5Conforms to drug-likeness guidelines (≤10).
Predicted GI Absorption HighSuggests the compound may be well-absorbed from the gastrointestinal tract.

Note: These values are typical predictions generated by cheminformatics software (e.g., SwissADME) and serve as an estimation of the compound's likely properties.

Advanced Analytical Methodologies in Research on 1 2 Hydroxyethoxy Methyl 5 Bromouracil

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation of 1-(2-Hydroxyethoxy)methyl-5-bromouracil, providing atom-level insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone of structural verification for this compound.

¹H NMR (Proton NMR) spectroscopy identifies the number and electronic environment of hydrogen atoms. In a typical spectrum, the proton at the C6 position of the bromouracil ring (H-6) characteristically appears as a singlet in the downfield region. The protons of the acyclic side chain, specifically the N-CH₂-O linker and the two methylene (B1212753) groups of the hydroxyethoxy moiety (O-CH₂-CH₂-OH), produce distinct signals whose chemical shifts and coupling patterns confirm the chain's structure and connectivity to the heterocyclic base.

Mass Spectrometry (MS) : MS is employed to determine the precise molecular weight and to study the fragmentation patterns of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing definitive proof of the chemical formula C₇H₉BrN₂O₄.

Table 1: Representative Spectroscopic Data for this compound This interactive table summarizes typical NMR data used for structural confirmation.

Analysis Feature Representative Chemical Shift (δ, ppm) Multiplicity
¹H NMR H-6 (Uracil Ring) ~8.1 Singlet
¹H NMR N-CH₂-O (Linker) ~5.4 Singlet
¹H NMR O-CH₂ (Side Chain) ~3.7 Triplet
¹H NMR CH₂-OH (Side Chain) ~3.6 Triplet
¹³C NMR C4 (Carbonyl) ~159 -
¹³C NMR C2 (Carbonyl) ~150 -
¹³C NMR C6 ~142 -
¹³C NMR C5 ~97 -
¹³C NMR N-CH₂-O ~75 -
¹³C NMR O-CH₂ ~70 -

Note: Chemical shifts are illustrative and may vary based on solvent and experimental conditions.

Chromatographic Separation and Purity Assessment Methodologies (e.g., Thin-Layer Chromatography)

Chromatographic techniques are vital for the purification of synthesized this compound and for the stringent assessment of its purity, a critical parameter for any biological or chemical study.

Thin-Layer Chromatography (TLC) : TLC is a rapid and effective qualitative method used to monitor the progress of its synthesis and to get a preliminary indication of purity. The compound's retention factor (Rf), which is the ratio of the distance it travels on the silica (B1680970) plate to the distance the solvent front travels, is a key identifier in a specific solvent system.

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for quantitative purity analysis. Using a reverse-phase column (e.g., C18), the compound is separated from impurities with high resolution. The retention time is characteristic of the compound under specific conditions (e.g., mobile phase composition, flow rate), and the area under the peak, typically detected by UV absorbance at ~260-280 nm, is directly proportional to its concentration, allowing for precise purity determination (e.g., >99%).

Table 2: Typical Chromatographic Parameters for this compound This interactive table outlines common parameters for assessing the compound's purity.

Methodology Stationary Phase Example Mobile Phase Measured Parameter Typical Result
TLC Silica Gel Ethyl Acetate (B1210297) / Hexane (7:3) Rf Value ~0.35
HPLC C18 Reverse-Phase Acetonitrile / Water Gradient Retention Time Method-dependent

Development and Application of High-Throughput Biological Assays for Derivative Screening

To explore the therapeutic potential of this compound, structure-activity relationship (SAR) studies involving the synthesis and evaluation of numerous derivatives are common. nih.gov High-throughput screening (HTS) is essential for efficiently managing this process.

HTS assays for nucleoside analogues are designed to rapidly measure their effect on a specific biological target, such as a viral or cellular enzyme. nih.govnih.gov The development involves creating a robust, automated assay in a miniaturized format (e.g., 96- or 384-well plates). For instance, if derivatives are being tested as potential inhibitors of a viral polymerase, a luciferase-based assay could be developed where the generation of light is proportional to enzyme activity. nih.gov A decrease in the light signal in the presence of a derivative would indicate inhibition. Another approach involves using fluorescently labeled nucleoside analogues in competitive binding assays, where derivatives displace the fluorescent probe from the enzyme's active site, causing a measurable change in fluorescence. nih.gov Such HTS platforms allow for the screening of large chemical libraries to identify lead compounds for further development. researchgate.netrsc.org

X-ray Crystallography for Structural Elucidation of Compound-Target Complexes

While NMR defines the structure of the compound itself, X-ray crystallography provides the ultimate atomic-level detail of how this compound or its active (e.g., phosphorylated) form interacts with its biological target. This technique is pivotal for understanding its mechanism of action and for structure-based drug design.

The process requires obtaining high-quality crystals of the target protein (e.g., a viral DNA polymerase or kinase) in a complex with the compound. These crystals are then irradiated with X-rays, and the resulting diffraction pattern is used to compute a three-dimensional electron density map. A detailed model of the protein-ligand complex is then built and refined. The final structure reveals the precise binding orientation of the compound in the protein's active site, identifying key hydrogen bonds, hydrophobic interactions, and other contacts that are critical for its biological activity. This information is invaluable for rationally designing next-generation derivatives with improved potency and selectivity.

Future Research Directions and Translational Perspectives for 1 2 Hydroxyethoxy Methyl 5 Bromouracil Analogs

Rational Design and Synthesis of Next-Generation Analogs with Improved Efficacy and Broadened Spectrum

The rational design of next-generation analogs of 1-(2-Hydroxyethoxy)methyl-5-bromouracil is centered on strategic modifications to enhance target affinity, improve metabolic stability, and broaden the spectrum of activity. Research has shown that substitutions at the 5-position of the uracil (B121893) ring are critical for biological activity. mdpi.comnih.gov The bromine atom in the parent compound is a key feature, and exploring other halogen substitutions or introducing different functional groups could modulate antiviral or anticancer potency. nih.govwikipedia.org For instance, the synthesis of derivatives with different 5-substituents has been shown to yield compounds with activity against a range of viruses, including human immunodeficiency virus (HIV) and herpesviruses. mdpi.comnih.gov

Future synthetic strategies will likely focus on:

Modification of the Pyrimidine (B1678525) Ring: Beyond the 5-position, alterations at other positions of the uracil base can influence activity. For example, the synthesis of 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine yielded compounds with potent anti-HIV-1 activity. nih.gov

Alteration of the Acyclic Side Chain: The (2-hydroxyethoxy)methyl side chain is a mimic of the deoxyribose moiety. Modifications to this chain, such as altering its length, flexibility, or introducing chiral centers, can impact how the analog is processed by viral or cellular kinases, potentially leading to enhanced phosphorylation and greater efficacy. researchgate.net The synthesis of acyclic analogues of tubercidin (B1682034) was prompted by observations of antiviral activity in halogenated parent compounds. nih.gov

Carbocyclic Analogs: The development of 5'-norcarbocyclic derivatives of substituted 5-arylamino- and 5-aryloxyuracils has been shown to be a promising direction, with some analogs exhibiting a wide spectrum of activity. mdpi.com This suggests that replacing the ether oxygen in the acyclic chain with a methylene (B1212753) group could be a viable strategy for creating novel analogs of this compound.

Molecular modeling and docking studies can guide these synthetic efforts, allowing for the rational design of compounds with predicted improvements in binding to target enzymes like viral DNA polymerases or reverse transcriptases. nih.govnih.gov The goal is to create new chemical entities with a broader spectrum of activity, potentially covering multiple viral families or different types of cancer, while minimizing off-target effects. mdpi.com

Exploration of Synergistic Effects in Combination Therapies

The future of antiviral and anticancer therapy increasingly lies in combination regimens that can enhance efficacy, reduce the likelihood of drug resistance, and lower required doses. numberanalytics.com Analogs of this compound are prime candidates for exploration in combination therapies. The principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key objective.

Future research in this area should investigate:

Combinations with Other Nucleoside Analogs: Pairing a this compound analog with another nucleoside analog that has a different mechanism of action or targets a different step in viral replication or cell proliferation could lead to synergistic outcomes.

Combinations with Non-Nucleoside Inhibitors: Combining these analogs with drugs from different classes, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the case of HIV, or with targeted cancer therapies, could overcome resistance mechanisms.

Overcoming Drug Resistance: Studies on related compounds like 5-fluorouracil (B62378) (5-FU) have demonstrated that combination therapy can have a synergistic antitumor effect and reverse drug resistance. plos.org For example, combining 5-FU with salinomycin (B1681400) was found to decrease the population of cancer stem cells, which are often implicated in chemoresistance. plos.org Similar strategies could be explored for 5-bromouracil (B15302) analogs in treating resistant tumors or viral strains.

In vitro checkerboard assays are a standard method to systematically test pairs of compounds to identify synergistic, additive, or antagonistic interactions. Promising combinations identified in vitro would then need to be validated in vivo to confirm their therapeutic potential.

Development of Multi-Targeting Therapeutic Strategies

A compelling direction in drug development is the creation of single chemical entities that can modulate multiple targets. nih.gov This approach can offer advantages in terms of pharmacokinetics and patient compliance over combination therapies. Nucleos(t)ide analogues have been reported to exhibit broad-spectrum activity against multiple viruses, and some antineoplastic agents have shown antiviral or antibacterial properties. nih.govresearchgate.net

For analogs of this compound, multi-targeting strategies could be pursued by:

Designing Broad-Spectrum Antivirals: Research into 5-substituted uracil derivatives has already pointed towards the potential for broad-spectrum activity against both DNA and RNA viruses. mdpi.comnih.gov By rationally modifying the structure, it may be possible to design an analog that inhibits the polymerases of several different viruses, such as herpesviruses, hepatitis B virus (HBV), and others. nih.gov

Creating Dual Antiviral and Anticancer Agents: Given that nucleoside analogs function as antimetabolites, interfering with DNA synthesis, a single compound could theoretically possess both antiviral and anticancer properties. nih.govmusechem.com The design would need to balance potency against both viral enzymes and human polymerases in cancer cells.

Hybrid Molecules: A more ambitious approach involves creating hybrid molecules that combine the pharmacophore of a this compound analog with that of another drug class. This could result in a single molecule capable of, for example, inhibiting viral replication and also modulating a host-cell factor that the virus depends on.

The development of such multi-target drugs is complex but represents a significant opportunity for creating powerful new therapeutics for complex diseases and co-infections. researchgate.net

Advanced Prodrug Development for Enhanced Delivery and Specificity

A major challenge for many nucleoside analogs, particularly those that are phosphorylated, is their poor cell permeability and low oral bioavailability due to their negative charge at physiological pH. nih.govnih.gov Prodrug strategies are essential to overcome these limitations. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For analogs of this compound, which require intracellular phosphorylation to become active, advanced prodrug approaches are critical.

Key prodrug strategies applicable to this class of compounds include:

Phosphonate (B1237965) and Phosphoramidate (B1195095) Prodrugs (ProTides): Since the first phosphorylation step is often a rate-limiting barrier, a key strategy is to deliver the monophosphate form of the analog directly into the cell. researchgate.net Aryloxy phosphoramidate triesters (ProTides) have proven to be a highly successful technology for delivering monophosphorylated nucleosides into cells, bypassing the need for the initial kinase-mediated phosphorylation step. nih.govresearchgate.net

Alkoxyalkyl Ester Prodrugs: For acyclic nucleoside phosphonates, esterification with an alkoxyalkyl group can disguise the charged phosphonate group, improving gastrointestinal uptake and cell penetration. nih.gov This strategy has been shown to enhance oral antiviral activity and reduce toxicity for compounds like cidofovir (B1669016) and tenofovir. nih.gov

S-Acyl-2-Thioethyl (SATE) Prodrugs: Bis(S-acylthioethyl) esters represent another approach to mask the phosphate (B84403) group, which can be cleaved intracellularly to release the active nucleotide. researchgate.net

Lipid Conjugates: Attaching lipid moieties to the nucleoside analog can enhance its ability to cross cell membranes. Lysophospholipid analogs, for example, can readily cross cellular membranes and have shown increased antiviral activity. nih.gov

These advanced prodrug strategies can significantly improve the pharmacokinetic profile of this compound analogs, leading to better therapeutic outcomes. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The drug discovery process is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating multiple stages, from initial design to lead optimization. nih.govnih.gov

For the development of this compound analogs, AI and ML can be integrated in several ways:

Generative Molecular Design: AI models, such as generative deep learning models, can design vast libraries of novel virtual molecules with desired properties. researchgate.net These models can be trained on existing nucleoside analogs to generate new structures that are predicted to have high activity and favorable drug-like properties. researchgate.net

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms to predict the biological activity of newly designed compounds based on their chemical structure, saving time and resources on synthesizing less promising candidates. researchgate.net

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early in the discovery process, helping to identify compounds that are more likely to succeed in clinical trials. nih.gov

Retrosynthetic Analysis: AI tools can assist chemists by proposing viable synthetic routes for complex new molecules, streamlining the synthesis planning process. technologynetworks.com

Data Analysis: AI can analyze complex biological data from high-throughput screening and multi-omics studies to identify novel drug targets and biomarkers, providing new avenues for the application of these analogs. nih.gov

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(2-Hydroxyethoxy)methyl-5-bromouracil, and how is purity validated?

Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 5-bromouracil with chloromethyl or acetoxymethyl ether derivatives in the presence of catalysts like SnCl₄, yielding 38–72% efficiency . Post-synthesis, purity is confirmed using:

  • High-Resolution Mass Spectrometry (HRMS): Example: [M + H]⁺ observed at m/z 401.05027 (calculated 401.04953) .
  • NMR Spectroscopy: Key signals include δ 73.71 ppm (NCH₂O) and δ 101.97 ppm (C-5) in ¹³C NMR .
  • Column Chromatography: Silica gel purification removes byproducts .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • ¹H/¹³C NMR: Identifies substituent positioning (e.g., hydroxyethoxy methyl group at N1 and bromine at C5) .
  • HRMS: Confirms molecular formula (e.g., C₇H₉BrN₂O₄ with M = 265.06 g/mol) .
  • IR Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What in vitro models are suitable for initial antitumor activity screening?

Answer:

  • Enzyme Inhibition Assays: Use small intestine homogenates from SD rats or beagle dogs to assess pyrimidine nucleoside phosphorylase (PNP) inhibition. For example, this compound increases 5-fluoro-2'-deoxyuridine stability by reducing decomposition rates (e.g., 67.3% inhibition at 0.025 mM) .
  • Cell-Based Assays: Evaluate cytotoxicity in cancer cell lines (e.g., HT-29, MCF-7) using IC₅₀/IC₉₀ metrics .

Advanced Research Questions

Q. How do structural modifications at the C5 position affect biological activity?

Answer: Substitutions at C5 alter electronic and steric properties, impacting target binding:

  • Bromine (C5-Br): Enhances enzyme inhibition (e.g., 67.3% PNP inhibition) compared to methyl (52.2%) or fluoro (40.6%) groups due to increased electronegativity .
  • SAR Studies: 5-Bromo derivatives show superior antiviral activity (e.g., anti-HIV EC₅₀ < 1 µM) compared to chloro or iodo analogues, attributed to optimal halogen size for hydrophobic interactions .

Q. How can discrepancies in biological activity data across assays be resolved?

Answer:

  • Assay Standardization: Use identical enzyme sources (e.g., rat vs. human PNP) and substrate concentrations (e.g., 0.025 mM 5-fluoro-2'-deoxyuridine) .
  • Control Experiments: Include thymidine/deoxyuridine as positive controls to normalize inhibition rates .
  • Statistical Validation: Apply ANOVA to compare IC₅₀ values across replicates .

Q. What computational strategies predict target interactions for this compound?

Answer:

  • Molecular Docking: Models binding to PNP (PDB ID: 1V48) or HIV-1 reverse transcriptase. Bromine at C5 forms halogen bonds with Thr242 in PNP .
  • MD Simulations: Assess stability of hydroxyethoxy methyl group in solvent (e.g., water vs. DMSO) .
  • QSAR Models: Correlate logP values (e.g., ~1.2 for C₇H₉BrN₂O₄) with bioavailability .

Data Contradiction Analysis

Q. Why do enzymatic inhibition rates vary between rodent and canine models?

Answer:

  • Species-Specific Enzyme Kinetics: Rat PNP has higher catalytic efficiency than canine PNP, leading to faster substrate turnover .
  • Tissue Homogenate Preparation: Differences in homogenate protein content (e.g., 10 mg/mL vs. 15 mg/mL) affect inhibition measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.